[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride
Overview
Description
“[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride” is a chemical compound used in scientific research due to its diverse applications. It has a molecular weight of 288.73 and a molecular formula of C11H16N4O3.HCl .
Molecular Structure Analysis
The molecular structure of this compound comprises a piperazine ring attached to a nitropyridinyl group and an ethanol group. The molecular formula is C11H16N4O3.HCl .Scientific Research Applications
Proteomics Research
- Field : Biochemistry
- Application : “[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride” is used in proteomics research .
- Method : The specific methods of application in proteomics research are not provided in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
Antibacterial Activity
- Field : Microbiology
- Application : Compounds similar to “[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride” have been synthesized and screened for their antibacterial activity .
- Method : The compounds were tested against Gram-negative (Escherechia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms at 25 mg/mL .
- Results : The specific results of the antibacterial activity tests are not provided in the source .
Cancer Research
- Field : Oncology
- Application : Compounds similar to “[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride” have been observed to increase phosphorylation of H2AX in MCF-7 cells, which is comparable to that observed with Olaparib .
- Method : The specific methods of application in this cancer research are not provided in the source .
- Results : The outcomes of its use in this cancer research are not specified in the source .
properties
IUPAC Name |
2-[4-(3-nitropyridin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3.ClH/c16-9-8-13-4-6-14(7-5-13)11-10(15(17)18)2-1-3-12-11;/h1-3,16H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVXZRFUUNSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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